Atalantoflavone

Overview

Description

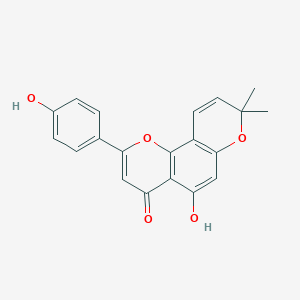

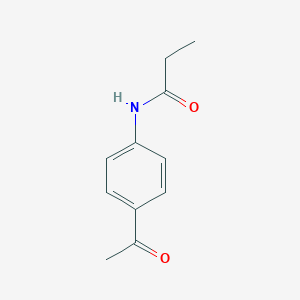

Atalantoflavone is an extended flavonoid . It is a natural product found in Atalantia racemosa, Citrus medica, and other organisms . The molecular formula of this compound is C20H16O5 .

Synthesis Analysis

The synthesis of this compound has been described in several studies . For instance, one study describes the total synthesis of this compound starting from commercially available 2,4-dihydroxyacetophenone .Chemical Reactions Analysis

There is limited information available on the chemical reactions involving this compound .Scientific Research Applications

Alzheimer’s Disease Research Atalantoflavone, among other compounds isolated from the leaves of Atalantia monophylla (L.) DC, was evaluated for its potential role in Alzheimer's disease. While focusing on this neurodegenerative disease, the study examined the inhibitory activity of this compound against acetylcholine esterase (AChE), a target in Alzheimer's treatment, and its antioxidant activity. Although this compound was not the most active compound in the study, the research contributes to the understanding of the biological activities of compounds isolated from Atalantia monophylla, suggesting potential avenues for Alzheimer's disease research (Posri et al., 2019).

Antiprotozoal Activity A study investigating the antiprotozoal activities of various plant metabolites, including this compound, against Trypanosoma cruzi and Leishmania amazonensis amastigotes highlighted the potential of this compound. The compound demonstrated dose-dependent depolarization of the mitochondrial membrane, an important factor in the mechanism of antiprotozoal action. This finding underscores this compound's potential as a structural base for developing more potent trypanocidal derivatives, showcasing its relevance in the field of antiprotozoal drug development (Lemos da Silva et al., 2019).

Cancer Research this compound has been implicated in cancer research due to its cytotoxic properties. A study on flavonoids and isoflavonoids from Erythrina sigmoidea highlighted the selective cytotoxic activities of this compound against certain cancer cell lines. This research indicates that this compound and similar compounds have potential as antiproliferative agents, particularly for drug-resistant cancer phenotypes, marking a significant step forward in the search for novel anticancer drugs (Kuete et al., 2014).

Non-Small Cell Lung Cancer (NSCLC) this compound was studied for its function in NSCLC. The compound significantly inhibited cell viability and colony formation in NSCLC cells. It was identified that this compound destabilizes Twist-related protein 1 (Twist1) through ubiquitin-mediated proteasomal degradation, providing insights into its tumor-suppressive function. This finding opens up new avenues for pharmaceutical interventions in lung cancer, especially in overcoming drug resistance (Yuan et al., 2019).

Urease Inhibitory Activity A study investigating isoflavonoids from different parts of Calopogonium mucunoides (Fabaceae) highlighted this compound's urease inhibitory potential. The compound was one of the isolated constituents evaluated for its ability to inhibit urease, an enzyme implicated in certain diseases. This compound's activity in this regard suggests its potential utility in therapeutic interventions where urease inhibition is desired (Ndemangou et al., 2013).

Antibacterial Activity Research on the methanol extracts and compounds from Erythrina sigmoidea, including this compound, revealed their activities against Gram-negative bacteria, including multi-drug resistant phenotypes. This compound showed selective antibacterial activity, contributing to the understanding of Erythrina sigmoidea's potential as a source of antibacterial agents. This research underscores the relevance of this compound and related compounds in the fight against drug-resistant bacterial infections (Djeussi et al., 2015).

Mechanism of Action

Target of Action

Atalantoflavone, a type of flavonoid , has been found to target multiple drug-resistant cancer cells . It has also shown activity against Trypanosoma cruzi and Leishmania amazonensis amastigotes .

Mode of Action

This compound interacts with its targets, leading to various changes in the cells. The molecular docking study revealed interactions between Trypanosoma cruzi trypanothione reductase (TR) and this compound . It showed no effect on tr in vitro .

Biochemical Pathways

This compound affects several biochemical pathways. It induces apoptosis in CCRF-CEM cells mediated by the activation of caspases 3/7, 8, and 9 . It also causes a breakdown of mitochondrial membrane potential (MMP) and an increase in reactive oxygen species (ROS) production .

Pharmacokinetics

Its cytotoxicity has been evaluated using the resazurin reduction assay . More research is needed to fully understand its ADME properties and their impact on bioavailability.

Result of Action

This compound has shown cytotoxic activity against various cancer cell lines . It has also displayed antiprotozoal activities, with IC50 values ranging from 3.6 to 37.2 µm . In addition, it has been found to alter the mitochondrial membrane potential .

Action Environment

It’s worth noting that the compound’s structure could be chemically explored to develop more potent trypanocidal derivatives .

Safety and Hazards

Future Directions

Biochemical Analysis

Biochemical Properties

Atalantoflavone interacts with various biomolecules in biochemical reactions. It has been found to exhibit cytotoxicity against multi-factorial drug-resistant cancer cells

Cellular Effects

This compound has shown significant effects on various types of cells and cellular processes. It influences cell function by inducing apoptosis in cancer cells . This process is mediated by the loss of mitochondrial membrane potential and an increase in reactive oxygen species production .

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. It has been found to alter the mitochondrial membrane potential , which is a crucial aspect of cell function and survival. The exact binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression are still being studied.

Temporal Effects in Laboratory Settings

Current studies have shown that this compound displays a dose-dependent depolarization of the mitochondrial membrane potential .

properties

IUPAC Name |

5-hydroxy-2-(4-hydroxyphenyl)-8,8-dimethylpyrano[2,3-h]chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16O5/c1-20(2)8-7-13-17(25-20)10-15(23)18-14(22)9-16(24-19(13)18)11-3-5-12(21)6-4-11/h3-10,21,23H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEUHAZULDUVZLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C=CC2=C(O1)C=C(C3=C2OC(=CC3=O)C4=CC=C(C=C4)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701316885 | |

| Record name | Atalantoflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701316885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Atalantoflavone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030450 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS RN |

119309-02-3 | |

| Record name | Atalantoflavone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=119309-02-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Atalantoflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701316885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Atalantoflavone | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X9PW4WPE82 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Atalantoflavone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030450 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

289 - 290 °C | |

| Record name | Atalantoflavone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030450 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 3-amino-6-chloro-5-[(cyclopropylmethyl)amino]pyrazine-2-carboxylate](/img/structure/B177847.png)